molecular formula C23H22FN5OS B2598125 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034585-97-0

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2598125
CAS No.: 2034585-97-0
M. Wt: 435.52
InChI Key: PBSOOABDGOKEOF-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a bis-pyrazole derivative featuring a carboxamide linker and distinct substituents. Its structure includes a 4-fluorophenyl group at position 3 of the pyrazole core, a methyl group at position 1, and a cyclopropyl-thiophene moiety on the adjacent pyrazole ring. This compound’s design likely aims to optimize pharmacokinetic properties (e.g., metabolic stability) and target binding through strategic substitution patterns. While direct evidence for its synthesis or applications is absent in the provided sources, its structural analogs (e.g., pyrazole carboxamides and carbothioamides) highlight the importance of substituent diversity in modulating physicochemical and biological properties .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5OS/c1-28-22(13-19(26-28)15-4-6-18(24)7-5-15)23(30)25-9-10-29-21(16-2-3-16)12-20(27-29)17-8-11-31-14-17/h4-8,11-14,16H,2-3,9-10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSOOABDGOKEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=CC(=N3)C4=CSC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural motifs, including:

  • Pyrazole ring : Known for diverse pharmacological properties.
  • Cyclopropyl group : Enhances structural diversity and may influence biological interactions.
  • Thiophene moiety : Contributes to the compound's potential reactivity and biological activity.

Molecular Formula : C19H23N5OS
Molecular Weight : 369.49 g/mol
This composition indicates a moderate level of complexity typical for compounds designed for specific biological activities .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anti-inflammatory effects
  • Antitumor properties
  • Insecticidal and acaricidal activities

The pyrazole derivatives are particularly noted for their ability to interact with various enzymes and receptors, which may lead to diverse therapeutic applications .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cell lines, suggesting a potential mechanism for antitumor activity .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential of this compound:

StudyFindings
Study A Demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and U937, with IC50 values in the micromolar range. These compounds induced apoptosis through activation of caspase pathways .
Study B Investigated the anti-inflammatory properties of similar compounds, revealing their ability to inhibit pro-inflammatory cytokines in vitro .
Study C Showed that derivatives with thiophene rings exhibited potent insecticidal activity against agricultural pests, indicating potential applications in agrochemicals.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Compound APyrazole + CyclopropylAnti-inflammatory
Compound BPyrazole + ThiopheneAntitumor
Compound CPyrazole + FluorophenylInsecticidal

This comparative analysis highlights the unique attributes of this compound, suggesting it may possess a distinct profile of biological activities due to its specific structural components .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyrazole derivatives exhibit various pharmacological properties, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .
  • Antitumor Activity : The compound's structural features suggest it may interact with specific enzymes or receptors involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo.
  • Insecticidal Properties : The unique structural characteristics of this compound suggest potential applications in agricultural chemistry, particularly as an insecticide or acaricide.

Synthesis and Derivatization

The synthesis of this compound typically involves several chemical reactions that require optimization to achieve high yields and purity. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing precursors that can undergo cyclization to form the pyrazole structure.
  • Substitution Reactions : Introducing functional groups like the fluorophenyl and cyclopropyl groups through nucleophilic substitution methods.
  • Carboxamide Formation : Finalizing the synthesis by converting intermediate compounds into the desired carboxamide form.

This synthetic versatility allows for further derivatization to enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Insecticidal PropertiesShowed effective mortality rates against target insect species.
Study 3Pharmacological ProfileHighlighted anti-inflammatory properties comparable to established drugs.

These findings emphasize the compound's potential as a multi-functional agent in therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring and carboxamide group enable nucleophilic substitution under specific conditions. For example:

  • Amide group reactivity : The carboxamide moiety participates in hydrolysis under acidic or basic conditions. Hydrolysis with aqueous HCl (6M, 80°C) yields 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, while treatment with NaOH generates the corresponding carboxylate salt.

  • Pyrazole ring substitution : The cyclopropyl and thiophene substituents on the pyrazole ring influence substitution patterns. Bromination at the C5 position of the pyrazole core occurs with N-bromosuccinimide (NBS) in DMF at 60°C, forming a mono-brominated derivative.

Reaction Conditions Product Yield
Carboxamide hydrolysis6M HCl, 80°C, 4h3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid72%
Bromination at pyrazole C5NBS, DMF, 60°C, 2h5-Bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl) deriv.65%

Cyclization and Domino Reactions

The compound’s structure facilitates cyclization under acidic conditions, forming fused polyheterocyclic systems. For instance:

  • Acid-promoted cyclization : In the presence of p-TsOH (10 mol%) in DMF (120°C, 20 min), the ethyl linker and pyrazole rings participate in [3 + 2 + 1] bis-cyclization, yielding dipyrazolo-fused naphthyridine derivatives .

  • Thiophene involvement : The thiophen-3-yl group undergoes electrophilic substitution (e.g., sulfonation) under H2SO4 catalysis, enabling further functionalization.

Reaction Conditions Product Yield
Dipyrazolo-naphthyridinep-TsOH, DMF, 120°C, 20 minFused dipyrazolo[3,4-b:4',3'-f] naphthyridine58%
Thiophene sulfonationH2SO4, 0°C, 1h3-Sulfo-thiophene-substituted derivative41%

Oxidation and Reduction Reactions

The compound’s stability under redox conditions allows selective transformations:

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity for downstream reactions.

  • Reduction : Catalytic hydrogenation (H2, Pd/C, 1 atm) reduces the cyclopropyl group to a propyl chain without affecting the pyrazole rings.

Reaction Conditions Product Yield
Thiophene oxidationm-CPBA, CH2Cl2, 25°C, 6hThiophene sulfone derivative68%
Cyclopropane hydrogenationH2 (1 atm), 10% Pd/C, EtOH, 4h5-Propylpyrazole analog83%

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling : Reaction with phenylboronic acid (Pd(PPh3)4, K2CO3, dioxane, 90°C) introduces aryl groups at the pyrazole C5 position.

  • Sonogashira coupling : Alkynylation with ethynyltrimethylsilane forms C-C bonds for extended π-conjugation.

Reaction Conditions Product Yield
Suzuki-Miyaura couplingPd(PPh3)4, K2CO3, dioxane, 90°C5-Phenylpyrazole derivative75%
Sonogashira couplingPdCl2(PPh3)2, CuI, Et3N, THF5-Ethynylpyrazole analog62%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s key structural differentiators include the cyclopropyl-thiophene hybrid moiety and the ethyl-linked bis-pyrazole scaffold . Below is a comparison with similar compounds from the literature:

Compound ID/Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound R1: 5-cyclopropyl-3-(thiophen-3-yl); R2: 4-fluorophenyl; R3: methyl ~463.5 (estimated) N/A N/A Unique thiophene-cyclopropyl hybrid; ethyl linker enhances conformational flexibility.
3d R1: 4-fluorophenyl; R2: phenyl; R3: methyl 421.0 181–183 71 Fluorophenyl group improves metabolic stability; higher yield due to electron-withdrawing F.
3b R1: 4-chlorophenyl; R2: phenyl; R3: methyl 437.1 171–172 68 Chlorophenyl substituent increases molecular weight but may reduce solubility.
5-(4-Chlorophenyl)-... () R1: 4-chlorophenyl; R2: 2,4-dichlorophenyl ~480.3 N/A N/A Dichlorophenyl groups enhance lipophilicity; pyridylmethyl linker may improve CNS penetration.
5-(4-Fluorophenyl)-... () R1: 4-fluorophenyl; R2: triazolyl ~438.4 N/A N/A Triazole ring introduces hydrogen-bonding potential; fluorophenyl aids in π-stacking.

Spectroscopic and Crystallographic Insights

  • NMR Trends : The target compound’s ^1H-NMR would show distinct peaks for the thiophene protons (δ ~7.0–7.5 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm), differentiating it from analogs like 3d (δ 7.21–7.51 ppm for fluorophenyl) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how are purity and yield optimized?

  • Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors (e.g., 1,5-diarylpyrazole cores) with cyclopropane and thiophene derivatives. Critical steps include:

  • Use of K₂CO₃ as a base for nucleophilic substitutions to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
  • Monitoring intermediates via TLC and HPLC to ensure reaction progression .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s molecular structure?

  • Methodology :

  • Single-crystal X-ray diffraction provides definitive structural confirmation, resolving bond angles and dihedral angles between the pyrazole, thiophene, and fluorophenyl moieties .
  • ¹H/¹³C NMR validates substituent positions, with characteristic shifts for cyclopropyl (δ ~1.0–1.5 ppm) and 4-fluorophenyl (δ ~7.0–7.5 ppm) groups .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole or thiophene rings) influence the compound’s biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., replacing cyclopropyl with methyl or trifluoromethyl groups). For example:
  • Fluorine at the 4-phenyl position enhances metabolic stability via reduced CYP450 interactions .
  • Thiophene-3-yl substitution improves binding affinity to kinase targets compared to phenyl analogs .
  • Computational modeling (e.g., molecular docking) predicts steric and electronic effects on target binding pockets .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacological efficacy and toxicity?

  • Methodology :

  • In vitro :
  • Enzyme inhibition assays (IC₅₀ determination) for kinase or receptor targets .
  • Cytotoxicity screening in HEK293 or HepG2 cells to assess therapeutic index .
  • In vivo :
  • Rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) .
  • Toxicity studies measuring organ histopathology and serum biomarkers (ALT, AST) .

Q. How can contradictory data on the compound’s nitric oxide (NO) release profile be resolved across studies?

  • Methodology :

  • Standardized assay conditions : Use identical NO detection methods (e.g., Griess assay vs. fluorescent probes) to minimize variability .
  • Control experiments : Assess the impact of solvent (DMSO vs. ethanol) and pH on NO release kinetics .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., trifluoromethyl groups reduce NO release vs. nitro analogs) .

Q. Which computational strategies best predict the compound’s target interactions and binding modes?

  • Methodology :

  • Molecular docking (AutoDock Vina, Glide) to simulate binding to kinase ATP pockets, prioritizing poses with favorable ΔG values .
  • Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories .
  • Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for pyrazole-ethyl intermediates .
  • Data Reproducibility : Cross-validate crystallographic data with Cambridge Structural Database entries to confirm structural anomalies .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines .

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